Sibiricin

説明

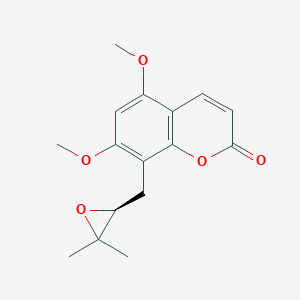

Sibiricin is a naturally occurring compound found in the plant Eleutherococcus senticosus, commonly known as Siberian ginseng. It is a coumarin with the molecular formula C16H18O5 .

Synthesis Analysis

The synthesis of Sibiricin has been achieved following an unambiguous route using Mimethylallyl-2-hydroxy4,6 .

Molecular Structure Analysis

Sibiricin contains a total of 41 bonds; 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Sibiricin. However, it’s known that it is a coumarin derivative .

科学的研究の応用

Traditional Chinese Medicine

Sibiricin is found in Polygonatum sibiricum (PS) , a natural plant used in traditional Chinese medicine . PS has various functions associated with a number of its components, including Sibiricin .

Antioxidant Activity

Sibiricin, as a component of Polygonatum sibiricum polysaccharides (PSP), has been found to have antioxidant activity . This makes it potentially useful in combating oxidative stress-related diseases .

Anti-Aging Activity

Sibiricin also exhibits anti-aging activity . This could make it a valuable ingredient in products designed to combat the signs of aging .

Anti-Fatigue Effect

Research has shown that Sibiricin has an anti-fatigue effect . This could potentially be applied in treatments designed to combat fatigue and improve energy levels .

Immunity Enhancement

Sibiricin has been found to have an immunity enhancement effect . This suggests it could be used in treatments designed to boost the immune system .

Antibacterial Effect

Sibiricin has been shown to have an antibacterial effect . This could make it a useful component in treatments for bacterial infections .

Anti-Inflammatory Effect

Sibiricin has been found to have an anti-inflammatory effect . This suggests it could be used in treatments for conditions characterized by inflammation .

Hypolipidemic and Antiatherosclerotic Effects

Sibiricin has been shown to have hypolipidemic and antiatherosclerotic effects . This could make it a valuable component in treatments for conditions such as high cholesterol and atherosclerosis .

作用機序

Target of Action

Sibiricin is a bioactive isoquinoline alkaloid It is structurally related to other isoquinoline alkaloids such as ochrobirine and ochotensine , which are known to interact with various receptors and enzymes in the body.

Mode of Action

Isoquinoline alkaloids, to which Sibiricin belongs, are known to interact with various receptors and enzymes, influencing numerous biochemical processes

Biochemical Pathways

Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism

Result of Action

As an isoquinoline alkaloid, it may share some of the biological activities observed in this class of compounds, such as anti-inflammatory, antioxidant, and neuroprotective effects . .

特性

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXGRDVIMHFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[[(2S)-3,3-Dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the absolute configuration of Sibiricin and how was it determined?

A1: The absolute configuration of (-)-Sibiricin has been established through its chemical correlation with Omphamurin. Researchers determined the absolute configuration of Omphamurin at the C-2' position to be S using Horeau's method. This information, combined with chemical correlation studies, allowed for the determination of the absolute stereochemistry of (-)-Sibiricin. [, ]

Q2: What other prenylcoumarins have been isolated from Murraya paniculata var. omphalocarpa?

A2: In addition to Sibiricin, researchers identified several other prenylcoumarins in Murraya paniculata var. omphalocarpa. These include:

Q3: Where can I find more information about the structural characterization of Sibiricin?

A3: While the provided abstracts [, ] focus on the isolation and absolute configuration determination of Sibiricin, a deeper exploration of its structural characterization can be found in the research on Seseli sibiricum. This plant species is where Sibiricin was initially discovered and characterized. [] This research likely contains details on the compound's molecular formula, weight, and spectroscopic data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

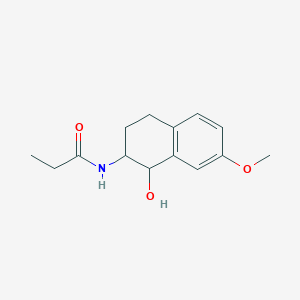

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)